REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.Cl.[NH2:9][CH2:10][C:11]1[N:16]=[C:15]([C:17]#[N:18])[CH:14]=[CH:13][CH:12]=1>N1C=CC=CC=1>[C:5]([NH:9][CH2:10][C:11]1[N:16]=[C:15]([C:17]#[N:18])[CH:14]=[CH:13][CH:12]=1)(=[O:7])[CH3:6] |f:1.2|
|
Name
|
|
Quantity
|
1.29 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC1=CC=CC(=N1)C#N
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Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for four hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was mixed with aqueous potassium carbonate
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCC1=CC=CC(=N1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |